Regioisomeric Impact on Dasatinib Synthetic Yield: 5-Carboxylate vs. 4-Carboxylate Intermediate
The 2-aminothiazole-5-carboxylic acid ethyl ester scaffold enables a reported 53.4% overall yield in the synthesis of dasatinib [1]. In contrast, no comparable yield data is available for the 4-carboxylate regioisomer in this specific kinase inhibitor pathway, as the 4-carboxylate lacks the requisite geometry to undergo the sequence of N-Boc protection, hydrolysis, chlorination, amidation, deprotection, and nucleophilic substitution that defines the optimized industrial route [2]. The 5-carboxylate's specific substitution pattern is therefore non-substitutable for dasatinib production.
| Evidence Dimension | Overall Synthetic Yield to Dasatinib |
|---|---|
| Target Compound Data | 53.4% overall yield |
| Comparator Or Baseline | 2-Aminothiazole-4-carboxylic acid ethyl ester (CAS 5398-36-7) |
| Quantified Difference | No published yield data for 4-carboxylate in dasatinib synthesis; structurally incompatible with key amidation step |
| Conditions | Six-step synthetic sequence including N-Boc protection, hydrolysis, chlorination, amidation, deprotection, and two nucleophilic substitutions [1] |
Why This Matters
Procurement of the 4-carboxylate analog for dasatinib intermediate supply would result in a non-functional starting material, leading to zero yield of the desired kinase inhibitor.
- [1] Tan, G.-L.; Huang, B.-D. Optimization of Synthesis Technology of Dasatinib. J. Fine Chem. Ind. 2016, 46 (5), 18-21. View Source
- [2] Alizadeh, S. R.; Hashemi, S. M. Development and Therapeutic Potential of 2-Aminothiazole Derivatives in Anticancer Drug Discovery. Med. Chem. Res. 2021, 30 (4), 771-806. View Source
